molecular formula C9H6FNO2 B8455970 7-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

7-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No. B8455970
M. Wt: 179.15 g/mol
InChI Key: XLNMYFOERWONOV-UHFFFAOYSA-N
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Patent
US05093364

Procedure details

A mixture of acetyl chloride (4.6 ml) and 4-fluoroanthranilic acid (5 g) in acetic anhydride (100 ml) was heated under reflux for 48 hours, cooled and filtered. The filtrate was added to ice/water, stirred for 1 hour and extracted with ethyl acetate. The extract was dried and the solvent removed under reduced pressure to give 7-fluoro-2-methyl-3,1-benzoxazin-4-one, m.p. 159°-160°. (Compound 2).
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[CH3:2].[F:5][C:6]1[CH:7]=[C:8]([NH2:15])[C:9](=[CH:13][CH:14]=1)[C:10]([OH:12])=[O:11]>C(OC(=O)C)(=O)C>[F:5][C:6]1[CH:14]=[CH:13][C:9]2[C:10](=[O:12])[O:11][C:1]([CH3:2])=[N:15][C:8]=2[CH:7]=1

Inputs

Step One
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(C(C(=O)O)=CC1)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate was added to ice/water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extract was dried
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC2=C(C(OC(=N2)C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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